molecular formula C8H18N4O3 B1525401 tert-butyl N-{2-[(hydrazinecarbonyl)amino]ethyl}carbamate CAS No. 1311314-62-1

tert-butyl N-{2-[(hydrazinecarbonyl)amino]ethyl}carbamate

Cat. No.: B1525401
CAS No.: 1311314-62-1
M. Wt: 218.25 g/mol
InChI Key: QATKIPIGZRCTQC-UHFFFAOYSA-N
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Description

Tert-butyl N-{2-[(hydrazinecarbonyl)amino]ethyl}carbamate: is a chemical compound with the molecular formula C8H18N4O3

Preparation Methods

Synthetic Routes and Reaction Conditions

The compound can be synthesized through a multi-step chemical reaction process. One common method involves the reaction of tert-butyl carbamate with hydrazine in the presence of a suitable catalyst. The reaction conditions typically include maintaining a specific temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of tert-butyl N-{2-[(hydrazinecarbonyl)amino]ethyl}carbamate involves scaling up the laboratory synthesis process. This includes the use of reactors and other equipment to handle larger quantities of reactants and products. The process is optimized to achieve high yield and purity while minimizing waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-{2-[(hydrazinecarbonyl)amino]ethyl}carbamate can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form different oxidation products.

  • Reduction: : Reduction reactions can convert the compound into its reduced forms.

  • Substitution: : Substitution reactions can replace one or more atoms or groups in the compound with other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Tert-butyl N-{2-[(hydrazinecarbonyl)amino]ethyl}carbamate has several scientific research applications:

  • Chemistry: : It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

  • Biology: : The compound can be used in biochemical studies to investigate enzyme mechanisms and protein interactions.

  • Industry: : The compound is used in the production of various chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which tert-butyl N-{2-[(hydrazinecarbonyl)amino]ethyl}carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Tert-butyl N-{2-[(hydrazinecarbonyl)amino]ethyl}carbamate can be compared with other similar compounds, such as:

  • Hydrazinecarbonyl derivatives: : These compounds share the hydrazinecarbonyl functional group but may have different substituents or structural features.

  • Carbamate derivatives: : These compounds contain the carbamate group but differ in their side chains or other functional groups.

Properties

IUPAC Name

tert-butyl N-[2-(hydrazinecarbonylamino)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N4O3/c1-8(2,3)15-7(14)11-5-4-10-6(13)12-9/h4-5,9H2,1-3H3,(H,11,14)(H2,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QATKIPIGZRCTQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501136576
Record name Carbamic acid, N-[2-[(hydrazinylcarbonyl)amino]ethyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501136576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311314-62-1
Record name Carbamic acid, N-[2-[(hydrazinylcarbonyl)amino]ethyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1311314-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[2-[(hydrazinylcarbonyl)amino]ethyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501136576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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